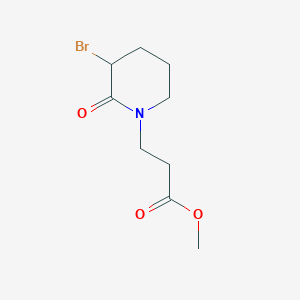

3-(3-溴-2-氧代哌啶-1-基)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related methyl propanoate derivatives and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds .

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as l-tartaric acid and reactions with nucleophiles or binucleophiles. For instance, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid involves substitution reactions and treatment with CF3COOH and NaOH . Similarly, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate involves hydrogenation and the removal of chiral auxiliaries . These methods suggest that the synthesis of methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate could also involve multi-step reactions with careful control of stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is often complex, with multiple chiral centers and functional groups. The presence of substituents like pyridyl, imidazolyl, and thiopyridinyl groups can significantly influence the molecular conformation and reactivity . The stereochemistry is crucial in these molecules, as it can affect the biological activity and the outcome of chemical reactions.

Chemical Reactions Analysis

The chemical reactions involving methyl propanoate derivatives are diverse. Reactions with nucleophiles can lead to the formation of various acyclic and heterocyclic compounds . The presence of functional groups like trifluoromethyl and pyridyl can lead to the formation of heterocyclic N-substituted 2-aminopyridine derivatives . Additionally, the introduction of substituents such as bromine can occur through reactions like diazotization, which may cause racemization . These reactions are indicative of the types of chemical transformations that methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate are not directly reported, the properties of similar compounds can provide some insights. The presence of functional groups like hydroxy, mesyloxy, and bromo can influence properties such as solubility, boiling point, and reactivity . The stereochemistry of the molecule can affect its physical properties, such as melting point and optical rotation. The reactivity of the compound can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the acidity or basicity of the molecule.

科学研究应用

对映选择性合成

王等人 (2018) 的一项研究探讨了 4-氧代-3-哌啶甲酸甲酯的对映选择性苄基化,其与“3-(3-溴-2-氧代哌啶-1-基)丙酸甲酯”具有结构相似性。该研究利用辛可纳生物碱作为相转移催化剂,以实现中等的对映选择性,这对于合成具有手性 3-苄基哌啶骨架的化合物非常有用,表明在开发具有生物活性的分子方面具有潜力 王等人,2018。

嵌段共聚物制备

Tunca 等人 (2001) 对新型不对称双功能引发剂的合成进行了研究,包括与“3-(3-溴-2-氧代哌啶-1-基)丙酸甲酯”结构相关的化合物。这些引发剂用于原子转移自由基聚合 (ATRP) 中,以创造具有特定链端的聚合物,然后这些聚合物被用作苯乙烯稳定自由基聚合 (SFRP) 的引发剂,从而产生嵌段共聚物。这项工作证明了该化合物在聚合物科学中用于制造先进材料的效用 Tunca 等人,2001。

多组分反应

Komogortsev 等人 (2022) 开发了一种高效的一步法来合成取代的 3-(3-羟基-4-氧代-4H-色满-2-基)丙酸甲酯,展示了一种多组分反应方法,该方法可能适用于“3-(3-溴-2-氧代哌啶-1-基)丙酸甲酯”之类的衍生物。该方法突出了温和反应条件、原子经济性和避免色谱纯化的优点,强调了该化合物在合成有机化学中的相关性 Komogortsev 等人,2022。

手性化合物合成

Peru 等人 (2016) 提出了一种从左旋葡萄糖酮开始的化学酶促合成途径,从而产生手性环氧化合物,例如乙基和甲基 (S)-3-(氧代-2-基)丙酸酯。尽管没有直接涉及“3-(3-溴-2-氧代哌啶-1-基)丙酸甲酯”,但本研究强调了使用类似方法合成手性衍生物及其在生产增值化合物(如 (S)-乳酸内酯)中的应用的潜力 Peru 等人,2016。

属性

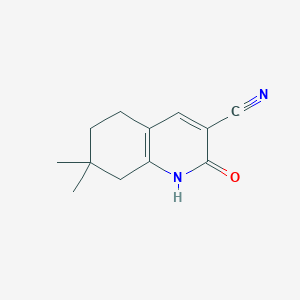

IUPAC Name |

methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGXRMHTBAOIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCC(C1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)